molecular formula C17H14N2O3 B2729971 3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 861212-63-7

3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B2729971
CAS No.: 861212-63-7
M. Wt: 294.31
InChI Key: ACAKETVNLPNBBN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is an organic compound with a complex structure that includes a phthalazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylhydrazine with phthalic anhydride under acidic conditions to form the phthalazine ring system. This is followed by oxidation and carboxylation steps to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

  • Oxidation products include carboxylic acids and aldehydes.
  • Reduction products include alcohols.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the materials science industry, the compound is explored for its potential use in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 3,4-Dimethylphenylhydrazine
  • 3,4-Dimethylphenylacetic acid
  • 3,4-Dimethylphenylhydrazine hydrochloride

Comparison: Compared to these similar compounds, 3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to its phthalazine ring system and carboxylic acid group

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-4-oxophthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-7-8-12(9-11(10)2)19-16(20)14-6-4-3-5-13(14)15(18-19)17(21)22/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAKETVNLPNBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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